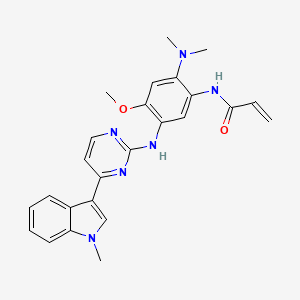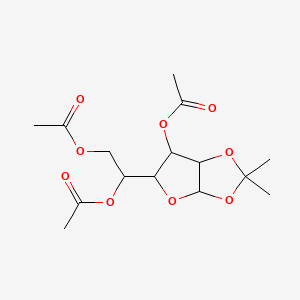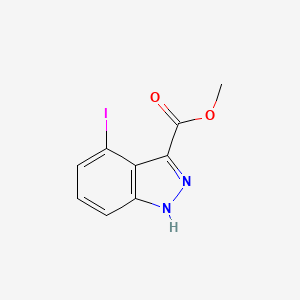![molecular formula C22H23ClFN5O4 B12104041 5-[(3-chloro-4-fluorophenyl)methyl]-N,11-diethyl-8-hydroxy-13-methyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide](/img/structure/B12104041.png)
5-[(3-chloro-4-fluorophenyl)methyl]-N,11-diethyl-8-hydroxy-13-methyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MK-2048 is a second-generation integrase inhibitor developed by Merck & Co. It is primarily investigated for its potential use in preventing human immunodeficiency virus (HIV) infection. This compound is designed to inhibit the integrase enzyme, which is crucial for the integration of viral DNA into the host cell genome, a key step in the HIV replication cycle .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MK-2048 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One of the methods involves the preparation of poly(lactic-co-glycolic acid) nanoparticles encapsulating MK-2048. These nanoparticles are then loaded into films manufactured via the solvent casting method .
Industrial Production Methods: In industrial settings, the preparation of MK-2048-loaded nanoparticles typically involves an emulsion evaporation method. This method includes dissolving polyvinyl alcohol in water to form a solution, followed by the addition of MK-2048 and other reagents to create nanoparticles .
Análisis De Reacciones Químicas
Types of Reactions: MK-2048 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in the reactions involving MK-2048 include polyvinyl alcohol, solvents like Milli-Q water, and other chemical agents that facilitate the formation of nanoparticles .
Major Products Formed: The major products formed from these reactions are MK-2048-loaded nanoparticles, which have shown increased permeability and sustained drug levels in various studies .
Aplicaciones Científicas De Investigación
MK-2048 has been extensively studied for its potential applications in preventing HIV infection. It has been applied vaginally using ring formulations and nanoparticle-in-film technology. These formulations aim to provide extended in vivo exposure of MK-2048, making it a promising candidate for pre-exposure prophylaxis (PrEP) against HIV .
Mecanismo De Acción
MK-2048 functions by inhibiting the integrase enzyme produced by the HIV retrovirus. This enzyme enables the integration of viral DNA into the host cell genome, a critical step for viral replication. MK-2048 binds specifically to the active site of the integrase enzyme, displacing the reactive viral DNA end and preventing its interaction with the target DNA. This disruption effectively halts the integration process, thereby inhibiting HIV proliferation .
Comparación Con Compuestos Similares
Similar Compounds:
- Raltegravir
- Elvitegravir
- Vicriviroc
Comparison: MK-2048 is considered superior to first-generation integrase inhibitors like raltegravir due to its longer dissociation half-life and reduced susceptibility to resistance mutations. It has shown higher efficacy in inhibiting HIV integrase, even against resistant strains .
Conclusion
MK-2048 represents a significant advancement in the field of HIV prevention. Its unique properties, including its extended inhibition period and reduced susceptibility to resistance, make it a promising candidate for future clinical applications. Continued research and development are essential to fully realize its potential in combating HIV infection.
Propiedades
IUPAC Name |
5-[(3-chloro-4-fluorophenyl)methyl]-N,11-diethyl-8-hydroxy-13-methyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN5O4/c1-4-25-20(31)16-17-15(19(30)18-22(33)27(5-2)9-11(3)29(17)18)21(32)28(26-16)10-12-6-7-14(24)13(23)8-12/h6-8,11,30H,4-5,9-10H2,1-3H3,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNABWGUFTZTVKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NN(C(=O)C2=C1N3C(CN(C(=O)C3=C2O)CC)C)CC4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-hydroxy-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] 2-methyl-3-oxobutanoate](/img/structure/B12103968.png)

![3-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B12103974.png)



![2-(Benzhydrylideneamino)-1-(10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl)ethanone](/img/structure/B12103993.png)
![1-[1-(Aminomethyl)-4,4-dimethylcyclohexyl]ethan-1-ol](/img/structure/B12104001.png)



